3-Amino-1-(6-methylheptan-2-yl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-1-(6-methylheptan-2-yl)thiourea is a chemical compound with the molecular formula C₉H₂₁N₃S and a molecular weight of 203.35 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an amino group, a thiourea group, and a branched alkyl chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(6-methylheptan-2-yl)thiourea typically involves the reaction of 6-methylheptan-2-amine with thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-1-(6-methylheptan-2-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis and Coordination Chemistry

- 3-Amino-1-(6-methylheptan-2-yl)thiourea serves as an important intermediate in organic synthesis. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are pivotal in catalysis and materials science .

- The compound can participate in various reactions such as oxidation, reduction, and substitution, leading to the formation of several derivatives with enhanced properties.

Table 1: Common Reactions Involving Thiourea Derivatives

| Reaction Type | Common Agents Used | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Amines, thiols |

| Substitution | Halides, alkoxides | Substituted thiourea derivatives |

Biological Applications

Antibacterial Properties

- Research indicates that thiourea derivatives exhibit significant antibacterial activity against various pathogens. For example, compounds derived from this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics .

Anticancer Activity

- The compound has been explored for its potential anticancer properties. Studies have demonstrated that derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and angiogenesis. For instance, IC50 values for certain derivatives ranged from 3 to 14 µM against various cancer cell lines .

Antioxidant and Anti-inflammatory Activities

- Thiourea derivatives have also been noted for their antioxidant capabilities, with some compounds exhibiting strong reducing potential against free radicals. Additionally, they have shown promise in reducing inflammation markers such as IL-6 and TNF-α .

Medical Applications

Therapeutic Potential

- The therapeutic applications of this compound extend to treating infectious diseases and cancer. Its ability to modulate biological pathways makes it a candidate for drug development aimed at various conditions including diabetes and HIV .

Case Study: Anticancer Efficacy

In a recent study, a series of thiourea derivatives were synthesized and tested for their anticancer activities against pancreatic cancer cell lines. The most potent compound exhibited an IC50 value of 5 µM, significantly inhibiting cell growth compared to control groups treated with conventional chemotherapeutics .

Industrial Applications

Dyes and Photographic Chemicals

- In industrial settings, thiourea derivatives are utilized in the production of dyes and photographic chemicals due to their chemical stability and reactivity. They are also employed in the formulation of elastomers and other materials that require specific chemical properties.

Mecanismo De Acción

The mechanism of action of 3-Amino-1-(6-methylheptan-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

1-(6-Methylheptan-2-yl)thiourea: Lacks the amino group, which may affect its reactivity and biological activity.

3-Amino-1-(6-methylheptan-2-yl)urea: Contains a urea group instead of a thiourea group, leading to different chemical properties and reactivity.

Uniqueness

3-Amino-1-(6-methylheptan-2-yl)thiourea is unique due to its combination of an amino group, a thiourea group, and a branched alkyl chain. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds .

Actividad Biológica

3-Amino-1-(6-methylheptan-2-yl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thioureas and their derivatives are known for a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

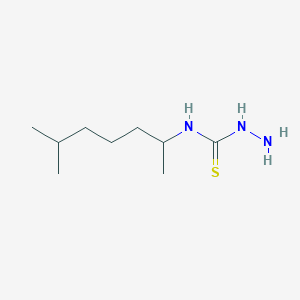

The chemical structure of this compound can be represented as follows:

This compound features a thiourea moiety, which is critical for its biological activity. The presence of the alkyl chain (6-methylheptan-2-yl) contributes to its lipophilicity, potentially enhancing membrane permeability and biological interactions.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. A study highlighted that various thiourea compounds demonstrated activity against Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound showed Minimum Inhibitory Concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .

Table 1: Antimicrobial Activity of Thiourea Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. faecalis | 40 |

| Compound B | P. aeruginosa | 50 |

| This compound | S. aureus | TBD |

Anticancer Activity

The anticancer potential of thioureas has been extensively studied. For instance, a related compound demonstrated an IC50 value of 225 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity . The mechanism involves inducing apoptosis and cell cycle arrest at the S phase, highlighting the compound's potential in cancer therapy.

Case Study: Anticancer Effects

In a controlled study, MCF-7 cells treated with a thiourea derivative showed increased lactate dehydrogenase (LDH) levels, suggesting cell membrane damage and cytotoxic effects. This study emphasizes the need for further investigation into the specific pathways affected by this compound.

Anti-inflammatory Activity

Thioureas have also been reported to exhibit anti-inflammatory properties. A recent investigation into various thiourea derivatives indicated potent inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL . This suggests that this compound may also possess similar anti-inflammatory effects.

The biological activities of thioureas are often attributed to their ability to interact with various biological macromolecules, including enzymes and receptors. The precise mechanism of action for this compound remains to be fully elucidated but may involve:

- Enzyme Inhibition : Thioureas can inhibit enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways related to inflammation and cancer progression.

Propiedades

IUPAC Name |

1-amino-3-(6-methylheptan-2-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3S/c1-7(2)5-4-6-8(3)11-9(13)12-10/h7-8H,4-6,10H2,1-3H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEZRJFLBCHKLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)NC(=S)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.